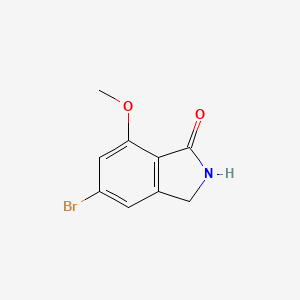
5-Bromo-7-methoxyisoindolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-7-methoxyisoindolin-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of bromine and methoxy groups in the structure of this compound imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-methoxyisoindolin-1-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the use of 4-bromo-2-methylaniline as a starting material. The synthetic route includes steps such as coupling, ring closing, hydrolysis, and decarboxylation . Another approach involves bromocyclization using bromine in a solvent mixture of anhydrous dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-Bromo-7-methoxyisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: Bromine in anhydrous dichloromethane/methanol mixture.
Cyclization: Thioureas and electrophilic cyclization agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromocyclization can lead to the formation of spiro analogues .
科学研究应用
5-Bromo-7-methoxyisoindolin-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure and biological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-7-methoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes or receptors involved in cellular processes. For example, indole derivatives, including isoindolinones, have been shown to interact with various signaling proteins and pathways .
相似化合物的比较
Similar Compounds
5-Bromo-7-methylindole: Another brominated indole derivative with similar chemical properties.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Uniqueness
5-Bromo-7-methoxyisoindolin-1-one is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
生物活性
5-Bromo-7-methoxyisoindolin-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is an isoindolinone derivative characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrNO2 |
| Molecular Weight | 242.07 g/mol |
| IUPAC Name | 5-bromo-7-methoxy-2,3-dihydroisoindol-1-one |
| Canonical SMILES | COC1=CC(=CC2=C1C(=O)NC2)Br |
The presence of both bromine and methoxy groups contributes to its distinct chemical and biological properties, making it a subject of interest for various biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may modulate the activity of enzymes or receptors involved in cellular processes. For instance, compounds in the isoindolinone class have been shown to interact with signaling proteins, potentially influencing pathways related to cell proliferation and apoptosis.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell growth and induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The specific mechanisms may involve the disruption of cell cycle progression and the induction of oxidative stress within the cells.
Cytotoxicity
In addition to its antiproliferative properties, this compound has shown cytotoxic effects in several studies. For example, a recent investigation assessed its cytotoxicity against human cancer cell lines, revealing significant cell death at certain concentrations. This cytotoxicity may be linked to its ability to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability among various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through caspase activation pathways.
- Neuroprotective Potential : Another research effort investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could enhance neuronal survival under oxidative stress conditions, suggesting potential applications in treating neurodegenerative diseases .
- Psychoplastogenic Properties : Recent patent applications have highlighted the potential of compounds like this compound as psychoplastogens—substances that promote synaptic plasticity and neuronal growth. This property could be beneficial for treating neurological disorders characterized by synaptic dysfunction .
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds regarding their biological activities:
| Compound | Antiproliferative Activity | Cytotoxicity | Neuroprotective Effects |
|---|---|---|---|
| 5-Bromo-7-methylindole | Moderate | Low | None |
| Indole-3-acetic acid | Low | None | Moderate |
| This compound | High | High | High |
This table illustrates the superior biological activity profile of this compound compared to other related compounds.
属性
分子式 |
C9H8BrNO2 |
|---|---|
分子量 |
242.07 g/mol |
IUPAC 名称 |
5-bromo-7-methoxy-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H8BrNO2/c1-13-7-3-6(10)2-5-4-11-9(12)8(5)7/h2-3H,4H2,1H3,(H,11,12) |
InChI 键 |
RPBOQTYKKIUYCN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=C1C(=O)NC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















